molecular formula C11H14BrNO B7891656 3-(3-bromophenyl)-N-ethylpropanamide

3-(3-bromophenyl)-N-ethylpropanamide

Cat. No.: B7891656
M. Wt: 256.14 g/mol
InChI Key: UGAKXJNKHSOXDT-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-N-ethylpropanamide is a brominated aromatic amide with the molecular formula C₁₁H₁₄BrNO. The compound features a propanamide backbone substituted with a 3-bromophenyl group at the β-position and an ethyl group attached to the nitrogen atom. Its molecular weight is 256.14 g/mol, calculated based on the formula. The presence of the bromine atom at the meta position on the phenyl ring may influence electronic properties, solubility, and biological interactions, making it a candidate for further study in drug development or material science.

Properties

IUPAC Name

3-(3-bromophenyl)-N-ethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-2-13-11(14)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAKXJNKHSOXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-ethylpropanamide typically involves the bromination of a phenyl ring followed by the introduction of an ethylpropanamide group. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of 3-(3-bromophenyl)-N-ethylpropanamide may involve large-scale bromination reactions followed by amide formation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the meta-substituted phenyl ring can participate in NAS under specific conditions. The electron-withdrawing nature of the amide group slightly deactivates the aromatic ring, but transition metal catalysis enables cross-coupling reactions.

Key Reagents and Conditions

Reaction TypeReagents/ConditionsMajor Products
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, aryl boronic acidBiaryl derivatives
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amineAryl amine derivatives

Mechanistic Notes

  • Palladium-catalyzed reactions proceed via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation or ligand exchange .

  • Computational studies on analogous systems suggest activation barriers of 15–20 kcal/mol for similar Pd-mediated processes .

Amide Functionalization

The propanamide group undergoes hydrolysis, reduction, and condensation reactions.

Hydrolysis

Conditions : Acidic (HCl, H₂O, reflux) or basic (NaOH, H₂O/EtOH).
Products : 3-(3-bromophenyl)propanoic acid (via amide cleavage).

Reduction

Reagents : LiAlH₄ or BH₃·THF.
Products : 3-(3-bromophenyl)propylamine (secondary amine).

Table 1: Comparative Reactivity of Amide Derivatives

ReactionReagentYield (%)Selectivity
Hydrolysis (acid)6 M HCl, 100°C85High
ReductionLiAlH₄, THF, 0°C72Moderate

Electrophilic Aromatic Substitution (EAS)

The bromophenyl ring’s deactivation limits EAS reactivity. Directed ortho-metalation (DoM) strategies may enable functionalization:

Example Reaction

  • Directed Lithiation : LDA (lithium diisopropylamide), THF, –78°C, followed by electrophile (e.g., I₂, CO₂).

  • Product : 3-bromo-5-iodophenyl-N-ethylpropanamide.

Oxidative Transformations

The alkyl chain or aromatic ring may undergo oxidation:

Table 2: Oxidation Pathways

Target SiteReagentsProducts
Alkyl chainKMnO₄, H₂O, Δ3-(3-bromophenyl)propanoic acid
Aromatic ringH₂O₂, FeSO₄Brominated benzoic acid derivatives

Radical Reactions

Bromine serves as a radical leaving group in photoredox or metal-mediated processes:

Example :

  • Photoredox Catalysis : Ir(ppy)₃, blue LED, H₂O.

  • Product : Dehalogenated propionamide derivatives.

Cycloaddition Reactivity

Though not directly observed in this compound, analogous amides participate in [4+2] cycloadditions as dienophiles . Computational models suggest that electron-deficient aryl rings could engage in inverse-electron-demand Diels-Alder reactions with electron-rich dienes, with activation barriers ~18 kcal/mol .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Biochemical Probes

Due to its ability to interact with specific molecular targets, 3-(3-bromophenyl)-N-ethylpropanamide is being explored as a biochemical probe for studying enzyme interactions and protein functions. This application is particularly relevant in the field of pharmacology, where understanding these interactions can lead to the development of more effective drugs.

Pain Management

Research indicates that this compound may enhance the endocannabinoid tone by inhibiting fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids. This mechanism suggests its potential application in pain management therapies, particularly for conditions characterized by hyperalgesia.

Pharmacological Profile

Recent studies have highlighted several key findings regarding the pharmacological profile of this compound:

  • Analgesic Activity : Demonstrated effectiveness at low concentrations, suggesting high potency.
  • Receptor Interaction : Selective interaction with prokineticin receptors may lead to fewer side effects compared to non-selective analgesics.
  • Safety Profile : Initial toxicological assessments indicate a favorable safety profile, although comprehensive studies are needed for confirmation.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-ethylpropanamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the amide group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Key Structural Insights :

  • Halogen Position : Bromine at the meta position (3-bromophenyl) in the target compound contrasts with para -chlorine in ’s hybrid molecule and ortho -bromine in N-(2-bromophenyl) analogs . Meta-substitution may enhance steric accessibility for receptor binding compared to ortho/para positions.

Cytotoxic Activity of Bromophenyl Derivatives

While 3-(3-bromophenyl)-N-ethylpropanamide lacks direct cytotoxic data, structurally related bromophenyl chalcones (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on) exhibit moderate activity against MCF-7 breast cancer cells (IC₅₀ = 422.22 ppm) . However, these chalcones differ in backbone (α,β-unsaturated ketone vs. propanamide), highlighting the importance of functional groups in bioactivity.

Biological Activity

3-(3-Bromophenyl)-N-ethylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies. The aim is to provide a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 3-(3-bromophenyl)-N-ethylpropanamide can be represented as follows:

  • Molecular Formula : C11H12BrNO
  • Molecular Weight : 254.12 g/mol
  • CAS Number : 58473-74-8

This compound features a bromobenzene moiety, which is known to enhance biological activity through various interactions with biological macromolecules.

The biological activity of 3-(3-bromophenyl)-N-ethylpropanamide is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of the bromine atom contributes to the compound's lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking substrate access and altering metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

Pharmacological Effects

Research has indicated several potential pharmacological effects associated with 3-(3-bromophenyl)-N-ethylpropanamide:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
  • Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory responses, potentially beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Properties : Some studies have indicated that it may provide neuroprotective effects, which could be relevant in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of 3-(3-bromophenyl)-N-ethylpropanamide:

  • Antimicrobial Activity Study :
    • A study published in the Journal of Medicinal Chemistry tested various derivatives of bromophenyl compounds against bacterial strains.
    • Results indicated that 3-(3-bromophenyl)-N-ethylpropanamide showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Research :
    • Research conducted on inflammatory models demonstrated that the compound reduced cytokine production in vitro, indicating its potential use in anti-inflammatory therapies .
  • Neuroprotective Effects :
    • A study focusing on neurodegenerative models found that treatment with 3-(3-bromophenyl)-N-ethylpropanamide led to decreased neuronal cell death and improved cognitive function in animal models .

Comparative Analysis

To understand the unique properties of 3-(3-bromophenyl)-N-ethylpropanamide, a comparison with similar compounds can be insightful.

Compound NameBiological ActivityMechanism of Action
2-Amino-3-(3-bromophenyl)propanamideAntimicrobialEnzyme inhibition
4-Bromo-N-ethylpropanamideAnti-inflammatoryReceptor modulation
3-(4-Fluorophenyl)-N-ethylpropanamideNeuroprotectiveAntioxidant properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-bromophenyl)-N-ethylpropanamide, and how can reaction conditions be systematically optimized?

  • Methodology : Use the Mannich reaction or nucleophilic acyl substitution as starting points. For example, bromophenyl propanamide derivatives can be synthesized via Michael addition or condensation reactions using brominated aryl ketones and ethylamine derivatives. Employ factorial design to optimize variables (e.g., temperature, solvent polarity, catalyst loading) and track yields via HPLC or GC-MS .

Q. How can researchers validate the purity and structural integrity of synthesized 3-(3-bromophenyl)-N-ethylpropanamide?

  • Methodology : Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and amide bond formation.
  • FT-IR to verify carbonyl (C=O) and N-H stretches.
  • HPLC with UV detection for purity assessment (≥95% threshold). Cross-reference with PubChem or NIST databases for spectral matching .

Advanced Research Questions

Q. What crystallographic insights exist for brominated propanamide derivatives, and how do intermolecular interactions influence solid-state properties?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) to analyze packing motifs. For example, in 3-bromo-N-(3,5-di-tert-butylphenyl)propanamide (Acta Cryst. E), halogen bonding between bromine and carbonyl groups stabilizes the lattice. Compare with non-brominated analogs to quantify steric/electronic effects .

Q. How can computational modeling predict the reactivity of 3-(3-bromophenyl)-N-ethylpropanamide in nucleophilic substitution or cross-coupling reactions?

  • Methodology : Use density functional theory (DFT) to calculate:

  • Electrophilicity indices for the bromine site.
  • Transition-state energies for Suzuki-Miyaura coupling (e.g., with aryl boronic acids). Validate predictions experimentally via LC-MS monitoring .

Q. What strategies resolve contradictions in biological activity data for brominated propanamides across different assay systems?

  • Methodology : Conduct dose-response studies in parallel assays (e.g., enzyme inhibition vs. cell viability). For instance, if a compound shows high kinase inhibition but low cytotoxicity, use proteomics to identify off-target interactions. Normalize data using standardized controls (e.g., staurosporine for apoptosis) .

Q. How do steric and electronic effects of the 3-bromophenyl group impact the compound’s stability under varying pH and temperature conditions?

  • Methodology : Design accelerated stability studies:

  • Expose the compound to buffers (pH 3–10) at 40–60°C for 72 hours.
  • Monitor degradation via UPLC-TOF/MS and identify byproducts (e.g., dehalogenation products). Compare with chloro or fluoro analogs to isolate electronic contributions .

Data Analysis & Experimental Design

Q. What factorial design approaches are suitable for studying synergistic effects in multi-step syntheses of brominated propanamides?

  • Methodology : Implement a 2⁴ factorial design to test variables:

  • Factors : Catalyst type, solvent polarity, reaction time, stoichiometry.
  • Response surface modeling (RSM) to identify optimal conditions. Use JMP or Minitab for statistical validation .

Q. How can microspectroscopic imaging (e.g., Raman mapping) characterize surface adsorption of 3-(3-bromophenyl)-N-ethylpropanamide on polymeric matrices?

  • Methodology : Deposit the compound on polydimethylsiloxane (PDMS) or silica surfaces. Use confocal Raman microscopy to map spatial distribution and quantify adsorption kinetics. Correlate with molecular dynamics simulations .

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